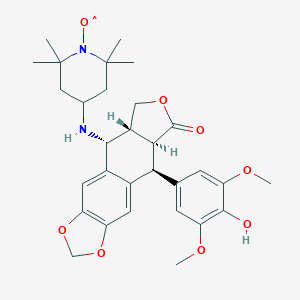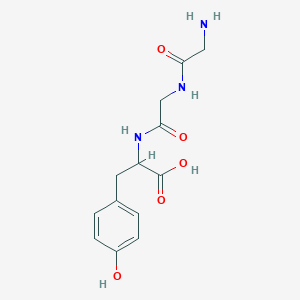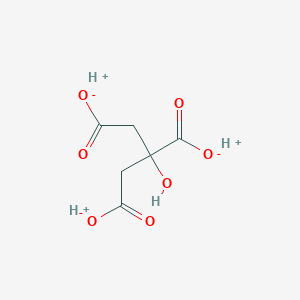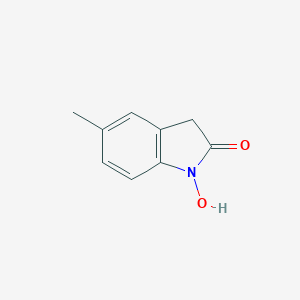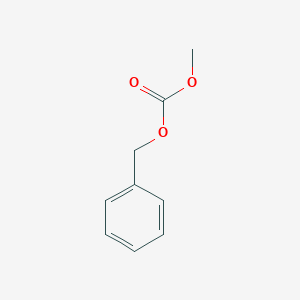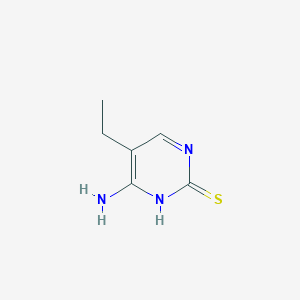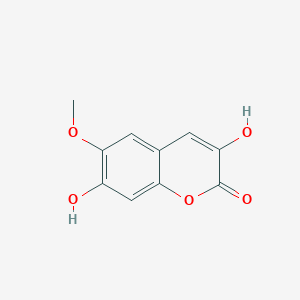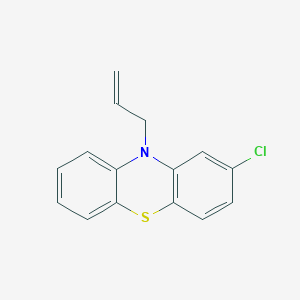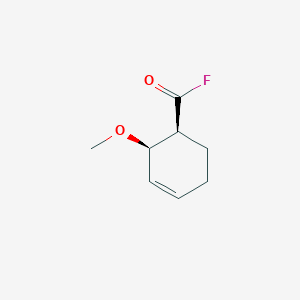
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI) is a chemical compound that belongs to the family of cyclohexene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In organic synthesis, it has been used as a reagent for the synthesis of complex organic molecules. In materials science, it has been utilized as a building block for the preparation of functional materials, such as polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) may have various biochemical and physiological effects. For example, it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antimicrobial and antifungal properties. Furthermore, it has been found to have a low toxicity profile, making it a potentially safe compound for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is its versatility in various applications, including medicinal chemistry, organic synthesis, and materials science. It is also relatively easy to synthesize and has a low toxicity profile, making it a potentially safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain applications.
Direcciones Futuras
There are several future directions for the research on 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI). One of the potential directions is to further investigate its mechanism of action and identify its molecular targets in various biological processes. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, research can be conducted to optimize its synthesis method and improve its solubility in water, which may expand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) involves the reaction between cyclohexene and carbonyl fluoride in the presence of a catalyst. The reaction proceeds via a Diels-Alder reaction mechanism, which involves the formation of a cyclic intermediate followed by the elimination of hydrogen fluoride. The resulting product is a colorless liquid with a boiling point of 102-103°C.
Propiedades
Número CAS |
159415-28-8 |
|---|---|
Nombre del producto |
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI) |
Fórmula molecular |
C8H11FO2 |
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
(1S,2R)-2-methoxycyclohex-3-ene-1-carbonyl fluoride |
InChI |
InChI=1S/C8H11FO2/c1-11-7-5-3-2-4-6(7)8(9)10/h3,5-7H,2,4H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
ORXPTVUQRFJZPK-NKWVEPMBSA-N |
SMILES isomérico |
CO[C@@H]1C=CCC[C@@H]1C(=O)F |
SMILES |
COC1C=CCCC1C(=O)F |
SMILES canónico |
COC1C=CCCC1C(=O)F |
Sinónimos |
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



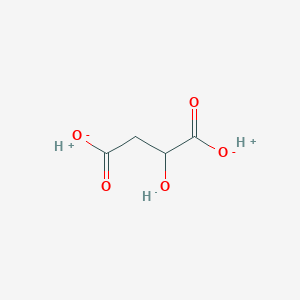
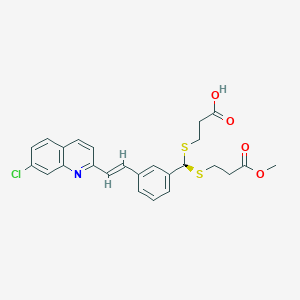
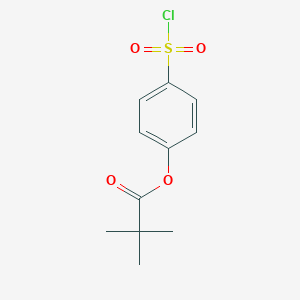
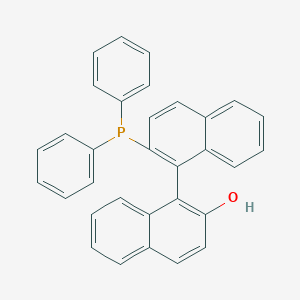
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
